molecular formula C7H15NO2 B132715 Ethyl 2-(ethylamino)propanoate CAS No. 149912-14-1

Ethyl 2-(ethylamino)propanoate

Cat. No.: B132715
CAS No.: 149912-14-1
M. Wt: 145.2 g/mol
InChI Key: VKPHXAZSBHQZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(ethylamino)propanoate ( 223128-18-5) is a chemical compound for research use only. It is not intended for human or veterinary diagnosis or personal use. This compound has a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol . Its structure can be represented by the SMILES notation: C CH NCC . Applications and Research Value: Specific research applications, biological activity, and mechanism of action for this compound are not detailed in the available public scientific literature. Researchers are encouraged to consult specialized scientific databases and primary literature for potential applications. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information. This product is strictly for laboratory and research use.

Properties

IUPAC Name

ethyl 2-(ethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-8-6(3)7(9)10-5-2/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPHXAZSBHQZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Ethyl 2-(ethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(ethylamino)propanoate (also known as N-ethyl-L-alanine ethyl ester, assuming the L-isomer starting material) is a critical intermediate in the synthesis of peptidomimetics and heterocyclic pharmaceutical scaffolds. Its structure comprises a secondary amine, a chiral center (alpha-carbon), and an ethyl ester moiety.

This guide provides two distinct synthetic pathways:

  • Reductive Amination (Method A): The preferred, high-fidelity route using Ethyl Pyruvate and Sodium Triacetoxyborohydride (STAB). This method minimizes over-alkylation.[1]

  • Nucleophilic Substitution (Method B): A legacy route using Ethyl 2-bromopropionate. This method is presented for context but carries a higher risk of di-alkylation side products.

Retrosynthetic Analysis

To design the optimal synthesis, we must visualize the disconnection of the target molecule. The strategic bond breaking reveals the precursor options.

Retrosynthesis Target This compound (Target) Disc_A Route A: Reductive Amination (C-N Bond Formation) Target->Disc_A Preferred Disc_B Route B: Nucleophilic Substitution (SN2 Displacement) Target->Disc_B Legacy Prec_A1 Ethyl Pyruvate (Ketone) Disc_A->Prec_A1 Prec_A2 Ethylamine Disc_A->Prec_A2 Prec_B1 Ethyl 2-bromopropionate (Alpha-Halo Ester) Disc_B->Prec_B1 Prec_B2 Ethylamine (Excess) Disc_B->Prec_B2

Figure 1: Retrosynthetic tree illustrating the two primary disconnections. Route A is preferred for its selectivity toward secondary amines.

Method A: Reductive Amination (Preferred Protocol)

This method utilizes the Abdel-Magid protocol , employing Sodium Triacetoxyborohydride (STAB). STAB is mild and selective; it reduces the intermediate imine/iminium species faster than it reduces the ketone, and crucially, it does not reduce the ester functionality.

Reaction Mechanism[1][2][3]

Mechanism Start Ethyl Pyruvate + Ethylamine Imine Imine Intermediate (Transient) Start->Imine - H2O Complex Boron Complexation Imine->Complex AcOH (Catalyst) Product This compound (Secondary Amine) Complex->Product Reduction (STAB)

Figure 2: Stepwise mechanism of reductive amination. The formation of the imine is the rate-determining step for selectivity.

Experimental Protocol

Reagents:

  • Ethyl Pyruvate (1.0 equiv)

  • Ethylamine (1.1 equiv, 2.0M solution in THF)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Ethyl Pyruvate (10 mmol) in DCE (30 mL).

  • Imine Formation: Add Ethylamine (11 mmol) and Acetic Acid (10 mmol). Stir at room temperature for 30 minutes. Note: The acid catalyzes the imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes. Caution: Gas evolution (H2) may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Stain: Ninhydrin) or LC-MS.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3 (20 mL). Stir for 15 minutes until effervescence ceases.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Drying: Combine organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

Purification: The crude oil is typically pure enough for downstream applications. If necessary, purify via flash column chromatography (SiO2, Hexanes:Ethyl Acetate 8:2).

Method B: Nucleophilic Substitution (Legacy Protocol)

This method involves the


 displacement of a bromide by an amine.
Critical Flaw:  The product (secondary amine) is more nucleophilic than the starting material (primary amine), leading to over-alkylation (tertiary amine formation).
Experimental Protocol

Reagents:

  • Ethyl 2-bromopropionate (1.0 equiv)

  • Ethylamine (5.0 equiv) – Excess is strictly required to statistically favor mono-alkylation.

  • Solvent: Ethanol (Absolute)[2]

Procedure:

  • Dissolve Ethylamine (50 mmol) in Ethanol (20 mL) and cool to 0°C.

  • Dropwise add Ethyl 2-bromopropionate (10 mmol) to the stirring amine solution.

  • Allow to warm to room temperature and stir for 4 hours.

  • Concentrate the mixture to remove ethanol and excess ethylamine.

  • Resuspend residue in DCM and wash with saturated NaHCO3 to liberate the free base.

Characterization Data

The following data confirms the structure of this compound.

1H NMR Spectroscopy (400 MHz, CDCl3)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
4.18 Quartet (q)2H

Ester methylene
3.32 Quartet (q)1H

Alpha-proton (Chiral center)
2.55 - 2.65 Multiplet (m)2H

N-ethyl methylene
1.55 Broad Singlet1H

Secondary amine proton
1.29 Doublet (d)3H

Alanine methyl group
1.26 Triplet (t)3H

Ester methyl group
1.10 Triplet (t)3H

N-ethyl methyl group
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Calculated Mass (M): 145.19 g/mol

  • Observed Ion:

    
    
    

Safety & Handling

  • Ethyl 2-bromopropionate: Lachrymator. Causes severe skin burns and eye damage. Handle only in a fume hood.

  • Ethylamine: Extremely flammable gas/liquid. Corrosive.

  • STAB: Releases hydrogen gas upon contact with acid/water. Keep away from ignition sources.

References

  • Reductive Amination Protocol (Abdel-Magid): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry.[3]

  • General Synthesis of Alpha-Amino Esters: BenchChem Application Notes. Nucleophilic Substitution Reactions with Ethyl 2-Bromopropionate.

  • NMR Characterization Data (Analogous Esters): ChemicalBook. Ethyl Propionate 1H NMR Spectrum.[5] (Used for ester shift calibration).

Sources

A Comprehensive Spectroscopic Guide to Ethyl 2-(ethylamino)propanoate: Bridging Predictive Analysis and Experimental Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the spectroscopic characteristics of Ethyl 2-(ethylamino)propanoate. In the dynamic landscape of pharmaceutical research and development, a thorough understanding of a molecule's structural identity is paramount. This document serves as a vital resource, navigating the predictive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, and establishing a robust framework for its empirical characterization. Given the limited availability of published experimental data for this specific molecule, this guide leverages predictive analysis based on its structural components and draws direct comparisons with closely related, well-characterized analogs.

Molecular Structure and its Spectroscopic Implications

This compound is a secondary amine and an ester, structural features that dictate its chemical behavior and spectroscopic fingerprint. The molecule's inherent asymmetry and the presence of various proton and carbon environments suggest a rich and informative spectroscopic profile. Understanding the interplay between the ethyl ester and the N-ethylamino moieties is crucial for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (oxygen and nitrogen) and the overall electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
CH₃ (ester ethyl)1.25triplet7.1Shielded alkyl group adjacent to a CH₂.
OCH₂ (ester ethyl)4.15quartet7.1Deshielded by the adjacent ester oxygen.
CH₃ (propanoate)1.30doublet7.0Adjacent to a methine proton.
CH (propanoate)3.30quartet7.0Deshielded by the adjacent nitrogen and carbonyl group.
NH ~1.5 (broad)singlet-Exchangeable proton, often broad.
CH₂ (N-ethyl)2.60quartet7.2Adjacent to a methyl group and deshielded by the nitrogen.
CH₃ (N-ethyl)1.10triplet7.2Shielded alkyl group adjacent to a CH₂.

Causality in Experimental Choices: When acquiring the ¹H NMR spectrum, the choice of solvent is critical. A deuterated solvent like chloroform-d (CDCl₃) is standard. To confirm the NH proton, a D₂O exchange experiment would be performed; upon addition of D₂O, the NH signal would disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's asymmetry, all seven carbon atoms are expected to be chemically non-equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)174Typical chemical shift for an ester carbonyl.
OCH₂ (ester ethyl)61Deshielded by the ester oxygen.
CH₃ (ester ethyl)14Shielded alkyl carbon.
CH (propanoate)58Alpha-carbon to the nitrogen and carbonyl group.
CH₃ (propanoate)18Shielded alkyl carbon.
CH₂ (N-ethyl)45Carbon directly attached to nitrogen.
CH₃ (N-ethyl)15Shielded alkyl carbon.

Authoritative Grounding: The prediction of chemical shifts is grounded in established empirical data for similar functional groups. For instance, the chemical shifts for carbons in ethyl esters and N-ethyl amines are well-documented in spectroscopic databases and literature.[1][2]

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration ModeRationale
N-H (secondary amine)3300 - 3350 (weak to medium, sharp)StretchCharacteristic for secondary amines.[3][4][5]
C-H (sp³)2850 - 3000StretchPresent in all organic molecules with C-H bonds.
C=O (ester)1735 - 1750 (strong)StretchTypical for a saturated ester carbonyl.
C-O (ester)1150 - 1250StretchCharacteristic C-O single bond stretch in esters.
C-N 1020 - 1250StretchC-N stretching vibration.[6]
N-H 1550 - 1650 (variable)BendBending vibration of the N-H bond.

Experimental Protocol: A thin film of the neat liquid sample would be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. The spectrum should be recorded over the range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns.

Predicted Molecular Ion and Fragmentation

The nominal molecular weight of this compound (C₇H₁₅NO₂) is 145. The presence of a single nitrogen atom dictates that the molecular ion peak ([M]⁺) will have an odd m/z value, a key diagnostic feature according to the Nitrogen Rule.[4][8]

Key Predicted Fragmentation Pathways:

  • α-Cleavage: The most characteristic fragmentation for amines is cleavage of the C-C bond alpha to the nitrogen atom. This would lead to the formation of a stable iminium ion.[3][8]

    • Loss of a propyl group from the propanoate side.

    • Loss of a methyl group from the N-ethyl group.

  • Ester Fragmentation: Esters can undergo fragmentation via cleavage of the C-O bond or through a McLafferty rearrangement if a gamma-hydrogen is available.

M [M]⁺˙ m/z 145 F1 [M - CH₃]⁺ m/z 130 (Loss of methyl from N-ethyl) M->F1 -•CH₃ F2 [M - C₂H₅]⁺ m/z 116 (Loss of ethyl from ester) M->F2 -•OC₂H₅ F3 [CH₃CH=N⁺HCH₂CH₃] m/z 72 (α-cleavage) M->F3 -•CH(CH₃)COOC₂H₅ F4 [COOC₂H₅]⁺ m/z 73 M->F4 -•CH(CH₃)NHCH₂CH₃ cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ethyl Pyruvate Ethyl Pyruvate Imine Intermediate Imine Intermediate Ethyl Pyruvate->Imine Intermediate + Ethylamine Product Product Imine Intermediate->Product Reduction (e.g., NaBH₃CN) Purified Product Purified Product Product->Purified Product Column Chromatography NMR NMR Purified Product->NMR IR IR Purified Product->IR MS MS Purified Product->MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation Functional Group ID Functional Group ID IR->Functional Group ID Molecular Weight & Formula Molecular Weight & Formula MS->Molecular Weight & Formula

Sources

CAS number and molecular formula of Ethyl 2-(ethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 2-(ethylamino)propanoate, a secondary amine-containing amino acid ester. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into its chemical identity, synthesis, and potential applications.

Introduction: The Significance of N-Alkylated Amino Acid Esters

Amino acids and their derivatives are fundamental building blocks in medicinal chemistry and drug discovery. The strategic modification of these chiral scaffolds, such as through N-alkylation, allows for the fine-tuning of their physicochemical and pharmacological properties. This compound, also known as N-ethyl-DL-alanine ethyl ester, belongs to this important class of compounds. Its structure incorporates both a secondary amine and an ester functional group, making it a versatile intermediate for the synthesis of more complex molecules, including peptides and heterocyclic compounds. The presence of the N-ethyl group can enhance lipophilicity and metabolic stability compared to its primary amine counterpart, a feature often sought after in drug design.

Chemical Identity and Physicochemical Properties

This compound is the ethyl ester of the N-ethylated derivative of the amino acid alanine.

  • IUPAC Name: this compound

  • Synonyms: N-ethylalanine ethyl ester, Ethyl N-ethylalaninate

  • Molecular Formula: C₇H₁₅NO₂

  • Molecular Weight: 145.20 g/mol

The physicochemical properties of this compound can be predicted based on its structure and by comparison with similar molecules.

PropertyPredicted Value/Information
Appearance Expected to be a colorless to pale yellow liquid at room temperature.
Boiling Point Estimated to be in the range of 160-180 °C.
Solubility Likely soluble in a wide range of organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water is expected.
pKa (of the conjugate acid) The secondary amine is expected to be basic, with a pKa of its conjugate acid likely in the range of 10-11, similar to other secondary alkyl amines.
Stability The ester group may be susceptible to hydrolysis under acidic or basic conditions. The compound may be sensitive to air and light over prolonged storage, similar to other amines[1].

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several established organic chemistry transformations. A common and efficient method is the reductive amination of ethyl pyruvate with ethylamine.

Experimental Protocol: Reductive Amination

This two-step, one-pot procedure involves the initial formation of an imine intermediate from ethyl pyruvate and ethylamine, followed by its in-situ reduction to the desired secondary amine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of ethyl pyruvate (1.0 eq) in a suitable solvent such as methanol or ethanol (5-10 mL per mmol of pyruvate) in a round-bottom flask equipped with a magnetic stirrer, add ethylamine (1.1-1.5 eq, typically as a solution in a compatible solvent).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the ethyl 2-(ethylimino)propanoate intermediate. The progress of this step can be monitored by techniques such as TLC or ¹H NMR.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise to control the exothermic reaction and hydrogen evolution.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC. Quench the reaction by the slow addition of water.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Methanol and ethanol are good choices as they readily dissolve the reactants and the reducing agent.

  • Excess Ethylamine: Using a slight excess of ethylamine helps to drive the imine formation equilibrium towards the product.

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent for imines in the presence of esters, making it ideal for this transformation. More powerful reducing agents like lithium aluminum hydride would also reduce the ester functionality.

  • Temperature Control: The portion-wise addition of NaBH₄ at low temperature is crucial for safety and to prevent side reactions.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Ethyl Pyruvate & Ethylamine Imine_Formation Imine Formation (Room Temperature, 1-2h) Reactants->Imine_Formation Solvent Methanol or Ethanol Solvent->Imine_Formation Intermediate Ethyl 2-(ethylimino)propanoate (in situ) Imine_Formation->Intermediate Reduction Reduction with NaBH₄ (0°C to Room Temp, 2-4h) Intermediate->Reduction Product This compound Reduction->Product Workup Aqueous Work-up & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Sources

Technical Whitepaper: Stability Dynamics and Degradation Kinetics of Ethyl 2-(ethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

Ethyl 2-(ethylamino)propanoate (also known as N-ethylalanine ethyl ester) represents a critical class of


-amino esters often utilized as chiral building blocks in peptide synthesis and peptidomimetic drug design. Its stability profile is governed by a "tug-of-war" between two primary degradation vectors: hydrolytic cleavage of the ester moiety and intermolecular cyclization.

This guide provides a comprehensive technical analysis of these pathways, offering researchers a predictable model for degradation based on functional group chemistry, even in the absence of molecule-specific pharmacopeial monographs.

Molecular Identity
  • IUPAC Name: this compound[1]

  • Functional Classification: Secondary

    
    -amino ester
    
  • Key Reactivity: Nucleophilic amine (secondary), Electrophilic carbonyl (ester)

  • Physicochemical Drivers:

    • pKa (Amine): ~7.8 – 8.2 (Estimated for

      
      -amino esters). Note: This is lower than the parent amino acid due to the electron-withdrawing ester group.
      
    • LogP: ~1.2 (Moderate lipophilicity).

Mechanistic Degradation Pathways

The degradation of this compound is not random; it follows specific kinetic orders depending on pH, concentration, and temperature.

A. Hydrolysis (Pseudo-First-Order)

Like all esters, this molecule is susceptible to hydrolysis.[2] However, the presence of the adjacent amine group creates a pH-dependent rate profile.

  • Acidic Conditions (pH < 4): The amine is fully protonated (

    
    ). The positive charge repels hydronium ions electrostatically, actually retarding acid-catalyzed hydrolysis compared to simple esters.
    
  • Basic Conditions (pH > 9): The mechanism shifts to saponification. Hydroxide ions attack the carbonyl carbon. This reaction is rapid, irreversible, and yields N-ethylalanine and Ethanol .

B. Diketopiperazine (DKP) Formation (Second-Order)

This is the most critical and often overlooked pathway for amino acid esters. Unlike hydrolysis, this is an intermolecular dimerization .

  • Mechanism: Two molecules of this compound interact. The unprotonated secondary amine of Molecule A attacks the ester carbonyl of Molecule B.

  • Result: Simultaneous loss of two ethanol molecules and formation of a stable 6-membered ring: 1,4-diethyl-3,6-dimethylpiperazine-2,5-dione .

  • Risk Factor: This reaction is second-order (

    
    ). Therefore, stability decreases exponentially as concentration increases (e.g., in neat oils or concentrated stock solutions).
    
C. Oxidative Instability

The secondary amine is susceptible to N-oxidation, particularly in the presence of peroxides or metal ions, forming the corresponding N-oxide or leading to oxidative dealkylation.

Visualization: Degradation Network

The following diagram illustrates the competing pathways.

DegradationPathways Parent This compound (Parent Molecule) Acid N-ethylalanine (Hydrolysis Product) Parent->Acid Hydrolysis (pH > 9 or pH < 3) DKP 1,4-diethyl-3,6-dimethyl- piperazine-2,5-dione (Dimer/DKP) Parent->DKP Dimerization (Neutral pH, High Conc.) NOxide N-Oxide Derivative Parent->NOxide Oxidation (Peroxides/Light) Ethanol Ethanol (Byproduct) Parent->Ethanol

Figure 1: Competing degradation pathways. Note that DKP formation is concentration-dependent, while hydrolysis is pH-dependent.

Analytical Method Development

Due to the lack of a strong chromophore (no aromatic ring), standard UV detection at 254 nm is insufficient. The method must rely on low-UV detection (200–210 nm) or Mass Spectrometry (LC-MS).

Recommended HPLC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains amine protonation, preventing tailing).

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 210 nm (Monitor carbonyl).

    • MS: ESI Positive Mode (Target Mass: [M+H]+ = 146.1).

System Suitability Criteria (Self-Validating)

To ensure the method is trustworthy, every run must pass these criteria:

  • Tailing Factor: < 1.5 (Crucial for amines; if higher, increase buffer strength).

  • Resolution: > 2.0 between Parent and N-ethylalanine (Hydrolysis product).

Experimental Protocols: Stress Testing

These protocols allow you to empirically determine the


 (shelf-life) of your specific batch.
Protocol A: pH-Rate Profile (Hydrolysis Kinetics)

Objective: Determine stability in aqueous solution.

  • Preparation: Prepare 10 mM stock solutions of the analyte in three buffers:

    • pH 2.0 (0.1 M HCl)

    • pH 7.4 (Phosphate Buffer)

    • pH 10.0 (Borate Buffer)

  • Incubation: Place vials in a thermostatic bath at 40°C.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h.

  • Quenching:

    • For pH 10 samples: Immediately add 100 µL of 0.1 M HCl to stop saponification.

    • For pH 2 samples: Neutralize with buffer if necessary for column safety, or inject directly if using a robust column.

  • Analysis: Plot

    
     vs. Time. The slope 
    
    
    
    gives the degradation rate.
Protocol B: DKP Dimerization Assessment

Objective: Determine stability in concentrated storage.

  • Preparation: Prepare the analyte at two concentrations in acetonitrile:

    • Low: 1 mg/mL

    • High: 50 mg/mL (Simulating bulk oil).

  • Stress: Store at 25°C and 40°C for 48 hours.

  • Analysis: Analyze via LC-MS.

  • Interpretation: If the High concentration sample shows disproportionately higher degradation (specifically a peak at [2M - 2EtOH + H]+), the DKP pathway is active.

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in MeCN) Stress Stress Condition (40°C / pH Adjusted) Sample->Stress Initiate Quench Quench Step (Neutralize pH / Dilute) Stress->Quench At Time T LCMS LC-MS Analysis (C18 / ESI+) Quench->LCMS Inject Data Data Processing (Calc k_obs) LCMS->Data Integrate

Figure 2: Standardized workflow for kinetic stability assessment.

Storage & Handling Recommendations

Based on the degradation mechanisms described above, the following storage conditions are mandatory to maintain purity >98%.

ParameterRecommendationScientific Rationale
Physical Form Hydrochloride Salt Storing as the free base allows the amine to attack the ester (DKP formation). The salt form (

) blocks the nucleophile, stopping dimerization.
Temperature -20°C Arrhenius equation dictates that lowering temperature significantly retards both hydrolysis and dimerization rates.
Moisture Desiccated Water is a reagent in the hydrolysis pathway.[4][5] Exclusion of moisture is critical.
Concentration Dilute (<10 mM) If storing in solution, keep dilute to prevent second-order dimerization reactions.

References

  • International Conference on Harmonisation (ICH). (2003).[6][7] Stability Testing of New Drug Substances and Products Q1A(R2).[6][8] ICH Guidelines.[6][7][8][9] [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences.
  • Larghi, E. L., et al. (2015). The chemistry of the diketopiperazines.[10][11][12] European Journal of Organic Chemistry. (Detailed review of the DKP formation mechanism from amino esters).

  • PubChem. (n.d.). Compound Summary: this compound.[1] National Library of Medicine. [Link]

Sources

Commercial availability and suppliers of Ethyl 2-(ethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(ethylamino)propanoate (also known as N-Ethylalanine ethyl ester) is a specialized secondary amine intermediate used in the synthesis of peptidomimetics and heterocycles. Unlike its methyl-ester analogs, this compound is not a commodity chemical. It is frequently absent from standard catalog inventories due to its susceptibility to hydrolysis and cyclization (diketopiperazine formation) upon prolonged storage.

This guide provides a dual-track strategy for researchers:

  • Strategic Sourcing: How to procure the compound from custom synthesis vendors.

  • In-House Production: A validated, self-checking protocol for synthesizing the compound via reductive amination, ensuring autonomy when commercial supply chains fail.

Chemical Profile & Identity

Before sourcing, strict identity parameters must be established to avoid purchasing the wrong isomer (e.g., beta-amino esters).

ParameterSpecification
IUPAC Name This compound
Common Name N-Ethylalanine ethyl ester
Structure CH₃-CH₂-NH-CH(CH₃)-COOCH₂CH₃
Molecular Formula C₇H₁₅NO₂
Molecular Weight 159.23 g/mol
Key Feature Secondary amine (Alpha-amino ester)
CAS Number (Racemic) Not widely indexed (Often custom synthesized)
CAS Number (L-Isomer) Check specific vendor listings for "N-Ethyl-L-alanine ethyl ester"

Commercial Availability & Supply Chain

Status: High Scarcity / Make-on-Demand Direct stock of this specific ethyl/ethyl variant is rare. Most vendors stock the methyl ester or the free acid (N-ethylalanine).

Primary Supply Channels

Do not rely on "Add to Cart" availability. Use the following hierarchy:

  • Tier 1: Building Block Specialists (In-Stock Probability: Low)

    • Enamine / ChemSpace: Check for "N-ethylalanine ethyl ester".

    • Combi-Blocks: Often carries specific amino ester salts.

  • Tier 2: Custom Synthesis Houses (Success Probability: High)

    • WuXi AppTec / Syngene: Suitable for kg-scale requests.

    • Sigma-Aldrich (Custom Services): For certified reference standards.

Procurement Directive: If the CAS is not immediately resolvable in your purchasing system, request a quote for Custom Synthesis using the structure. The lead time is typically 2-4 weeks.

Technical Workflow: The "Make vs. Buy" Decision

The following decision matrix guides the researcher through the optimal path to acquisition.

SourcingMatrix Start Requirement: This compound Search Search Catalog (Enamine/Combi-Blocks) Start->Search Stock In Stock? Search->Stock Buy Purchase HCl Salt (More Stable) Stock->Buy Yes Urgency Urgent Need? Stock->Urgency No Custom Request Custom Quote (Lead Time > 3 wks) Urgency->Custom No Synthesis Execute In-House Synthesis (Protocol A) Urgency->Synthesis Yes

Figure 1: Strategic Sourcing Decision Matrix. Use this logic to minimize project delays.

In-House Synthesis Protocol (Route A)

If commercial sourcing fails, the most robust route is the Reductive Amination of Ethyl Pyruvate . This method is preferred over alkylation of alanine ethyl ester (which leads to over-alkylation) or esterification of N-ethylalanine (which risks racemization).

Mechanism: Reductive Amination[3][4]
  • Precursor: Ethyl Pyruvate (CAS 617-35-6)

  • Amine Source: Ethylamine (2M in THF or MeOH)

  • Reductant: Sodium Triacetoxyborohydride (STAB) - Selected for mildness to prevent ester reduction.

Step-by-Step Methodology

1. Imine Formation (In Situ):

  • Reagents: Ethyl Pyruvate (1.0 equiv), Ethylamine (1.2 equiv), THF (anhydrous).

  • Procedure: Dissolve Ethyl Pyruvate in THF. Add Ethylamine solution dropwise at 0°C.

  • Observation: Solution may turn slightly yellow/hazy. Stir for 30 mins to allow imine formation.

2. Reduction:

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv).

  • Procedure: Add STAB as a solid in portions at 0°C.

  • Critical Control: Maintain temperature <5°C to avoid reducing the ester moiety.

  • Time: Warm to Room Temperature (RT) and stir for 12 hours.

3. Workup (The "Self-Validating" Step):

  • Quench with Sat. NaHCO₃.

  • Extract with Ethyl Acetate (3x).

  • Validation Check: The aqueous layer should be basic (pH > 8) to ensure the amine is in the organic phase.

  • Dry over Na₂SO₄ and concentrate.

4. Purification:

  • If necessary, purify via flash chromatography (SiO₂).

  • Eluent: Hexanes/Ethyl Acetate (gradient).

  • Note: The product is an oil; conversion to the HCl salt (using HCl in Dioxane) provides a stable white solid.

SynthesisFlow Pyruvate Ethyl Pyruvate (Starting Material) Imine Intermediate Imine (In Situ) Pyruvate->Imine + Ethylamine, 0°C Reduction Reduction (NaBH(OAc)3, THF) Imine->Reduction Hydride Transfer Crude Crude Secondary Amine Reduction->Crude Quench & Extract Salt HCl Salt Formation (Final Stable Product) Crude->Salt + 4M HCl/Dioxane

Figure 2: Synthetic Pathway via Reductive Amination. This route avoids over-alkylation common in direct alkylation methods.

Quality Control & Validation (E-E-A-T)

To ensure scientific integrity, the synthesized product must pass the following checks.

1. Proton NMR (¹H-NMR) Validation Logic: You must distinguish the O-ethyl (ester) from the N-ethyl (amine).

  • O-Ethyl Signals: Quartet at ~4.2 ppm (2H) and Triplet at ~1.3 ppm (3H). These will be further downfield due to oxygen electronegativity.

  • N-Ethyl Signals: Quartet at ~2.6-2.8 ppm (2H) and Triplet at ~1.1 ppm (3H).

  • Alpha-Proton: Quartet at ~3.3 ppm (1H).

2. Purity Check:

  • Mass Spectrometry (LC-MS): Look for [M+H]⁺ = 160.2.

  • Absence of Starting Material: Ensure no ketone peak (Ethyl Pyruvate) remains at ~2.4 ppm (methyl ketone).

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Rationale: Establishes the standard protocol for reductive amination using STAB, ensuring the ester group remains intact.
  • PubChem Compound Summary. "Ethyl pyruvate." National Center for Biotechnology Information.

    • Rationale: Verification of starting m
  • Enamine Building Blocks. "Secondary Amines and Amino Esters."

    • Rationale: Primary source for checking commercial availability of niche amino ester building blocks.

Sources

Safety data sheet (SDS) and handling precautions for Ethyl 2-(ethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Safety Data Sheet (SDS) & Technical Handling Guide: Ethyl 2-(ethylamino)propanoate

Part 1: Chemical Identification & Strategic Relevance

Compound Identity:

  • IUPAC Name: this compound[1]

  • Common Synonyms: N-Ethylalanine ethyl ester; N-Ethyl-DL-alanine ethyl ester[1]

  • CAS Number: 223128-18-5[1]

  • Molecular Formula: C₇H₁₅NO₂[1]

  • Molecular Weight: 145.20 g/mol [1]

  • Structural Class: Alpha-amino acid ester (Secondary amine)[1]

Relevance in Drug Development: this compound is a critical intermediate in the synthesis of peptidomimetics and prodrugs.[1] Its secondary amine functionality allows for precise N-acylation or alkylation, making it a valuable building block for introducing ethyl-substituted chiral centers into pharmaceutical scaffolds.[1] It is also utilized in the development of active-energy-ray-curable compositions (e.g., biocompatible hydrogels or coatings) due to its ability to undergo Michael addition or amidation reactions.[1]

Part 2: Hazard Identification & Risk Assessment (GHS)[1][2][3]

Note: As a specialized research chemical (TSCA R&D Exemption status), fully standardized GHS data is often limited.[1] The following classification is derived from Structure-Activity Relationship (SAR) analysis and "Read-Across" data from structural analogs (e.g., N-Methylalanine ethyl ester).

GHS Classification (Predicted/Precautionary)
Hazard ClassCategoryHazard Statement CodeDescription
Flammable Liquids Cat 3 or 4H226 / H227 Flammable liquid and vapor / Combustible liquid.[1]
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][2]
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[1][2][3][4]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1][2][4]

Toxicological Insights (The "Why" Behind the Hazard):

  • Basicity: The secondary amine group (-NH-) is a weak base.[1] Upon contact with moist mucous membranes (eyes, lungs), it can protonate, generating hydroxide ions that cause tissue irritation or chemical burns.[1]

  • Ester Hydrolysis: In vivo or in humid environments, the ethyl ester moiety can hydrolyze to N-ethylalanine and ethanol.[1] While ethanol is low toxicity, the accumulation of the amino acid component can alter local pH.[1]

  • Sensitization Potential: Like many low-molecular-weight amines and acrylates derived from them, there is a potential risk of skin sensitization upon repeated exposure.[1]

Part 3: Comprehensive Handling Protocols

Engineering Controls & PPE
  • Ventilation: All open handling must occur within a certified chemical fume hood maintaining a face velocity of >100 fpm.[1]

  • Glove Selection:

    • Standard: Nitrile (0.11 mm) – Break-through time > 30 mins.[1]

    • Immersion/Spill: Laminated film (Silver Shield) or thick Butyl rubber.[1]

  • Respiratory: If aerosolization is possible (e.g., rotary evaporation, sonication), use a NIOSH-approved respirator with Organic Vapor (OV) cartridges.[1]

Experimental Workflow: Synthesis & Isolation
  • Moisture Sensitivity: Alpha-amino esters are prone to hydrolysis and cyclization (diketopiperazine formation) if left in solution.[1]

  • CO₂ Absorption: The secondary amine can react with atmospheric CO₂ to form carbamates (white crusts).[1] Always handle under an inert atmosphere (Nitrogen or Argon). [1]

Protocol: Safe Aliquoting & Transfer

  • Preparation: Purge the receiving flask with dry Nitrogen for 5 minutes.

  • Transfer: Use a gas-tight syringe or cannula transfer technique.[1] Avoid pouring, which exposes the liquid to air/moisture.[1]

  • Quenching: If used in excess, quench unreacted amine with dilute HCl (1M) to convert it to the non-volatile water-soluble hydrochloride salt before disposal.[1]

Part 4: Storage, Stability & Shelf Life

ParameterSpecificationRationale
Temperature 2°C to 8°C Retards ester hydrolysis and auto-oxidation of the amine.[1]
Atmosphere Inert (Ar/N₂) Prevents carbamate formation (CO₂ reaction) and oxidation.[1]
Container Amber GlassProtects from light-induced degradation.[1]
Incompatibilities Strong Oxidizers, Acids, Acid ChloridesReacts violently with oxidizers; exothermic reaction with acids.[1]
Max Shelf Life 12 MonthsRe-test purity (NMR/GC) every 6 months.[1]

Part 5: Emergency Response & Waste Disposal

Emergency Logic Flow (Visualization)

EmergencyResponse Start Emergency Incident Type Identify Incident Type Start->Type Skin Skin/Eye Contact Type->Skin Spill Spill (>10 mL) Type->Spill Fire Fire/Ignition Type->Fire Action_Skin 1. Flush water (15 min) 2. Remove contacts 3. Seek Medical Aid Skin->Action_Skin Action_Spill 1. Evacuate Area 2. Don PPE (Resp + Butyl Gloves) 3. Absorb with Vermiculite 4. Do NOT use water (Hydrolysis) Spill->Action_Spill Action_Fire 1. Use CO2 or Dry Chemical 2. Avoid Water Jet (Spreading) 3. Cool adjacent containers Fire->Action_Fire

Figure 1: Decision logic for emergency response involving this compound.

Waste Disposal
  • Classification: Hazardous Organic Waste (Amine/Ester).[1]

  • Pre-treatment: If possible, neutralize the amine by adding to an excess of dilute acid (e.g., 10% HCl) to form the salt, reducing volatility and odor.[1]

  • Disposal Path: Incineration in a licensed chemical waste facility.[1] Do not pour down the drain; aquatic toxicity of amino-esters can be significant (acute aquatic hazard Category 3 predicted).[1]

References

  • Sigma-Aldrich (Merck). Product Detail: this compound (AldrichCPR).[1] Retrieved from [1]

  • PubChem. Compound Summary: this compound.[1] Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet: Alpha-Amino Acid Esters (General Class). Retrieved from [1]

  • ECHA (European Chemicals Agency). Registration Dossier: Amino Acid Esters. Retrieved from [1]

  • Justia Patents. Active-energy-ray-curable compositions containing N-ethylalanine ethyl ester. Retrieved from [1]

Sources

Methodological & Application

Technical Application Note: Optimized Synthesis of Ethyl 2-(ethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This Application Note details a high-fidelity protocol for the synthesis of Ethyl 2-(ethylamino)propanoate , a critical alpha-amino ester intermediate used in the development of peptidomimetics and pharmaceutical building blocks. Unlike traditional nucleophilic substitution methods which suffer from poly-alkylation and elimination side reactions, this protocol utilizes Reductive Amination mediated by Sodium Triacetoxyborohydride (STAB). This "One-Pot" approach ensures high selectivity for the mono-ethylated product, operational simplicity, and scalability.

Retrosynthetic Analysis & Route Selection

To synthesize this compound (Target 3 ), two primary routes were evaluated:

  • Route A: Nucleophilic Substitution (SN2)

    • Precursors: Ethyl 2-bromopropanoate + Ethylamine.

    • Mechanism:[1][2] Direct displacement of bromide by amine.

    • Critical Flaw: High susceptibility to over-alkylation, yielding the diethylamino byproduct. Control requires a massive excess of volatile ethylamine, creating waste and handling issues.

  • Route B: Reductive Amination (Recommended)

    • Precursors: Ethyl Pyruvate + Ethylamine.

    • Mechanism:[1][2] Condensation to form an imine/iminium species, followed by selective hydride transfer.

    • Advantage:[1][3][4] Use of Sodium Triacetoxyborohydride (STAB) allows for a reductive amination where the reducing agent is selective for the imine over the ketone starting material. This minimizes side products and eliminates the need for toxic cyanoborohydrides.

Reaction Scheme (DOT Visualization)

ReactionScheme Substrate1 Ethyl Pyruvate (C5H8O3) Intermediate Imine Intermediate (Transient) Substrate1->Intermediate Condensation (-H2O) Substrate2 Ethylamine (C2H7N) Substrate2->Intermediate Condensation (-H2O) Product This compound (C7H15NO2) Intermediate->Product Reduction (Hydride Transfer) Reagent NaBH(OAc)3 (STAB) Reagent->Intermediate

Figure 1: Mechanistic pathway for the reductive amination of ethyl pyruvate. The STAB reagent selectively reduces the transient imine species.

Materials & Reagents

Reagent / SolventCAS No.[5][6]Equiv.[7][8]RoleGrade/Notes
Ethyl Pyruvate 617-35-61.0Substrate>98% purity
Ethylamine 75-04-71.2 - 1.5Substrate2.0 M solution in THF*
Sodium Triacetoxyborohydride (STAB) 56553-60-71.4Reducing AgentStore under inert gas
1,2-Dichloroethane (DCE) 107-06-2SolventSolventAnhydrous preferred
Acetic Acid (AcOH) 64-19-71.0CatalystGlacial
Sodium Bicarbonate 144-55-8N/AQuenchSaturated aqueous solution

*Note: Using a pre-dissolved solution of ethylamine in THF or Methanol is safer and more precise than handling the gaseous neat amine.

Experimental Protocol

Phase 1: Reaction Setup

Safety Precaution: Ethylamine is volatile and toxic. Perform all operations in a functioning fume hood. STAB releases hydrogen gas upon quenching; ensure adequate ventilation.

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (N2).

  • Solvent & Substrate: Charge the flask with Ethyl Pyruvate (10 mmol, 1.16 g) and 1,2-Dichloroethane (DCE) (40 mL).

  • Amine Addition: Cool the mixture to 0°C (ice bath). Dropwise add Ethylamine (2.0 M in THF) (12 mmol, 6.0 mL).

    • Expert Insight: Although reductive amination can be done at room temperature, cooling during the initial mixing prevents volatilization of the ethylamine and controls the exotherm of imine formation.

  • Acid Catalysis: Add Acetic Acid (10 mmol, 0.6 mL).

    • Mechanism:[1][2] Acid catalysis promotes the formation of the iminium ion, which is the electrophilic species reduced by STAB.

  • Imine Formation: Allow the mixture to stir at 0°C for 15–30 minutes.

Phase 2: Reduction
  • Reagent Addition: Remove the ice bath. Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) in 3–4 portions over 10 minutes.

    • Why Portions? To prevent vigorous gas evolution and maintain temperature control.

  • Reaction: Stir the suspension vigorously at room temperature (20–25°C) for 3–12 hours.

    • Monitoring: Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM) or GC-MS. The disappearance of ethyl pyruvate indicates completion.

Phase 3: Workup & Purification
  • Quench: Cool the reaction mixture to 0°C. Carefully quench by adding Saturated NaHCO3 (30 mL). Stir until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Washing: Combine organic layers and wash with Brine (1 x 30 mL).

  • Drying: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotovap) at 30°C.

    • Caution: The product is a secondary amine and can be somewhat volatile. Do not use high vacuum or excessive heat.

  • Purification (Distillation): The crude oil is typically >90% pure. For analytical grade, purify via Vacuum Distillation (bp approx. 60–65°C at 10 mmHg) or Flash Chromatography (DCM:MeOH 95:5).

Workflow Diagram (DOT Visualization)

Workflow Step1 Mix Ethyl Pyruvate + Ethylamine (in DCE, 0°C) Step2 Add Acetic Acid (Imine Formation) Step1->Step2 Step3 Add STAB (Portionwise) (Reduction, RT, 3-12h) Step2->Step3 Step4 Quench with Sat. NaHCO3 Step3->Step4 Step5 Extract with DCM (3x) Step4->Step5 Step6 Concentrate & Distill Step5->Step6

Figure 2: Operational workflow for the synthesis and isolation of this compound.

Characterization & Validation

The synthesized compound should be validated using 1H NMR and MS .

  • Appearance: Colorless to pale yellow liquid.[9]

  • 1H NMR (400 MHz, CDCl3):

    • δ 4.18 (q, J=7.1 Hz, 2H, O-CH 2-CH3)

    • δ 3.35 (q, J=7.0 Hz, 1H, alpha-CH )

    • δ 2.65 (m, 2H, N-CH 2-CH3)

    • δ 1.60 (br s, 1H, NH )

    • δ 1.30 (d, J=7.0 Hz, 3H, alpha-CH-CH 3)

    • δ 1.26 (t, J=7.1 Hz, 3H, ester-CH3)

    • δ 1.10 (t, J=7.1 Hz, 3H, amine-CH3)

  • Mass Spectrometry (ESI+): Calculated for C7H15NO2 [M+H]+: 146.12. Found: 146.1.

Expert Insights & Troubleshooting

  • Water Management: While STAB is tolerant of small amounts of water, using anhydrous DCE/THF improves the yield by shifting the imine equilibrium forward. If the reaction is sluggish, add 3Å molecular sieves during the imine formation step (Phase 1).

  • Stoichiometry: Do not use a large excess of the carbonyl component. The amine should be in slight excess (1.2–1.5 eq) to ensure complete consumption of the pyruvate, which is harder to separate from the product than the volatile amine.

  • Acid Sensitivity: The product is an amino ester. Avoid strong aqueous acids during workup to prevent hydrolysis of the ester group. The use of NaHCO3 for quenching is critical to maintain a pH where the ester is stable but the amine is free-based for extraction.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gribble, G. W. (1998). "Sodium Triacetoxyborohydride".[2] Encyclopedia of Reagents for Organic Synthesis.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride". The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Application Note & Protocol: Considerations for the Pilot-Scale Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from laboratory-scale synthesis to pilot-plant production is a critical juncture in pharmaceutical development. This phase, often termed "scale-up," is fraught with challenges that extend beyond simple volumetric increases of reagents. Issues related to reaction kinetics, thermodynamics, mass transfer, and safety become paramount. This document outlines a strategic approach to the scale-up of a representative pharmaceutical intermediate, Ethyl 2-(ethylamino)propanoate, a key building block in various active pharmaceutical ingredients (APIs). We will explore the critical process parameters, safety considerations, and analytical controls necessary for a successful and reproducible pilot-scale campaign. The methodologies discussed herein are designed to be broadly applicable to the scale-up of similar small molecule intermediates.

Introduction: The Scale-Up Challenge

The synthesis of this compound, while straightforward at the bench scale, presents several challenges when transitioning to a pilot plant environment. The primary synthetic routes, reductive amination of ethyl pyruvate with ethylamine or the nucleophilic substitution of ethyl 2-bromopropanoate, each carry their own set of considerations for large-scale production. The choice of synthetic route for a pilot study is often dictated by factors such as cost of raw materials, atom economy, ease of purification, and, most importantly, process safety. For the purposes of this guide, we will focus on the reductive amination pathway due to its generally higher atom economy and avoidance of halogenated intermediates.

The core challenge in scaling up this synthesis lies in managing the exothermic nature of the hydrogenation step and ensuring efficient mixing to prevent the formation of side products. Furthermore, the handling of flammable solvents and pyrophoric catalysts at a larger scale necessitates a robust safety infrastructure and well-defined standard operating procedures (SOPs).

Synthetic Route Selection and Rationale

Reductive Amination of Ethyl Pyruvate

This pathway involves the initial formation of an imine intermediate from the reaction of ethyl pyruvate and ethylamine, followed by in-situ reduction to the desired secondary amine.

Reaction Scheme:

Rationale for Selection:

  • Atom Economy: This route is more atom-economical compared to the substitution route, which generates stoichiometric amounts of bromide salts as waste.

  • Safety: While hydrogenation carries its own risks, it avoids the use of lachrymatory and potentially mutagenic alkyl halides like ethyl 2-bromopropanoate.

  • Catalyst Selection: A wide variety of catalysts can be employed for the reduction step, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The choice of catalyst can be optimized to balance reactivity, selectivity, and cost.

Process Parameters for Pilot-Scale Synthesis

Reactor Setup and Configuration

A jacketed glass or stainless steel reactor equipped with a multi-bladed agitator (e.g., pitched-blade turbine) is recommended for pilot-scale synthesis. The reactor should be fitted with a condenser, a temperature probe, a pressure gauge, and ports for reagent addition and inert gas blanketing.

Detailed Experimental Protocol

Step 1: Imine Formation

  • Charge the reactor with ethyl pyruvate (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Inert the reactor with nitrogen or argon.

  • Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Slowly add a solution of ethylamine (1.1 eq) in the same solvent to the reactor over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for an additional hour after the addition is complete.

Causality: The slow addition of ethylamine at low temperature is crucial to control the exotherm of the imine formation and to minimize the formation of side products from self-condensation of the pyruvate.

Step 2: Catalytic Hydrogenation

  • Prepare a slurry of the hydrogenation catalyst (e.g., 5% Pd/C, 2 mol%) in a small amount of the reaction solvent.

  • Carefully add the catalyst slurry to the reactor under a nitrogen blanket.

  • Seal the reactor and purge the headspace with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the target temperature (e.g., 25-40 °C) and maintain vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake and/or in-process analytical techniques (e.g., GC, HPLC).

Causality: The choice of catalyst, pressure, and temperature is a critical multiparameter optimization problem. Higher pressure and temperature will increase the reaction rate but may also lead to over-reduction or other side reactions. Vigorous stirring is essential to ensure good gas-liquid-solid mixing for efficient hydrogenation.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, typically wetted with water after filtration.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by vacuum distillation.

Causality: The filtration step is critical for removing the heterogeneous catalyst. The use of celite prevents clogging of the filter medium. Vacuum distillation is an effective method for purifying the final product to a high degree of purity required for pharmaceutical applications.

Data Presentation

ParameterLaboratory Scale (10g)Pilot Scale (1 kg)
Ethyl Pyruvate10.0 g1.0 kg
Ethylamine4.3 g0.43 kg
5% Pd/C0.2 g20 g
Solvent (Ethanol)100 mL10 L
Hydrogen Pressure50 psi50 psi
Reaction Temperature25 °C25 °C
Reaction Time4 hours6-8 hours
Typical Yield85%80-85%
Purity (by GC)>98%>98%

Visualization of the Experimental Workflow

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Quality Control Reagents Reagent Preparation (Ethyl Pyruvate, Ethylamine) Imine Imine Formation (0-5 °C) Reagents->Imine Slow Addition Catalyst Catalyst Slurry (Pd/C in Ethanol) Hydrogenation Catalytic Hydrogenation (25 °C, 50 psi) Catalyst->Hydrogenation Under N2 Imine->Hydrogenation In-situ Filtration Catalyst Filtration Hydrogenation->Filtration Reaction Complete Concentration Solvent Removal Filtration->Concentration Distillation Vacuum Distillation Concentration->Distillation QC Final Product Analysis (GC, NMR, MS) Distillation->QC

Caption: Workflow for the pilot-scale synthesis of this compound.

Safety Considerations for Scale-Up

  • Hydrogenation Safety: Hydrogen is highly flammable and can form explosive mixtures with air. The reactor must be properly grounded, and all electrical equipment in the vicinity should be intrinsically safe. A hydrogen leak detector is mandatory.

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use. The filtered catalyst should be kept wet and disposed of according to established safety protocols.

  • Exotherm Control: The imine formation and hydrogenation steps are exothermic. A reliable cooling system and careful monitoring of the internal temperature are essential to prevent thermal runaway.

  • Pressure Management: The reactor must be rated for the intended operating pressure, and a pressure relief valve should be installed.

Analytical Monitoring and Quality Control

In-process controls (IPCs) are crucial for a successful scale-up campaign.

  • Gas Chromatography (GC): To monitor the disappearance of the starting material (ethyl pyruvate) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Can also be used to monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The successful scale-up of this compound synthesis from the laboratory to a pilot plant hinges on a thorough understanding of the reaction mechanism, careful control of process parameters, and a steadfast commitment to safety. The reductive amination route offers a robust and efficient pathway for the production of this key intermediate. By implementing the protocols and considerations outlined in this application note, researchers and drug development professionals can navigate the complexities of process scale-up with greater confidence and achieve a reproducible and safe manufacturing process.

References

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Organic Process Research & Development URL: [Link]

  • Title: Practical Organic Synthesis: A Guide for the Bench Chemist Source: John Wiley & Sons URL: [Link]

  • Title: Bretherick's Handbook of Reactive Chemical Hazards Source: Elsevier URL: [Link]

Troubleshooting & Optimization

Side reactions and byproducts in the synthesis of Ethyl 2-(ethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Byproducts Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Document ID: TS-EAP-004 Status: Active

Introduction

Welcome to the Technical Support Center. This guide addresses the critical failure modes in the synthesis of Ethyl 2-(ethylamino)propanoate (also known as N-ethylalanine ethyl ester). Whether you are employing nucleophilic substitution (using ethyl 2-bromopropionate) or reductive amination (using ethyl pyruvate), this molecule presents a distinct set of competing pathways that degrade yield and purity.

This guide moves beyond basic protocols to explain why your reaction failed and how to engineer out the byproducts.

Module 1: The Nucleophilic Substitution Route

Context: Reaction of Ethyl 2-bromopropionate with Ethylamine

This is the most common synthetic route but is fraught with competing electrophilic sites. The starting material, ethyl 2-bromopropionate, contains two electrophiles: the


-carbon (desired 

target) and the ester carbonyl (undesired acyl substitution target).
Troubleshooting Guide: Common Byproducts
Issue 1: "I see a mass peak at M+28 relative to my product, or a complex mixture."
  • Diagnosis: Over-Alkylation (Dialkylation) .

  • The Mechanism: The product, a secondary amine, is more nucleophilic than the starting primary amine (ethylamine). As the reaction proceeds, the product competes for the alkyl halide, forming Ethyl 2-(diethylamino)propanoate .

  • Corrective Action:

    • Stoichiometry: Increase the equivalents of ethylamine to >3.0 eq . This statistically favors the attack by the primary amine.

    • Addition Order: Add the alkyl halide slowly to a solution of the amine, not the other way around. Keep the amine concentration high relative to the halide at all times.

Issue 2: "My product is solidifying or showing an amide stretch (~1650 cm⁻¹) in IR."
  • Diagnosis: Aminolysis (Amide Formation) .

  • The Mechanism: Ethylamine is a hard nucleophile. If the reaction temperature is too high or steric hindrance at the

    
    -carbon is significant, the amine attacks the ester carbonyl, displacing ethoxide.
    
  • Byproduct: N-ethyl-2-bromopropanamide (initially) or N-ethyl-2-(ethylamino)propanamide (if fully reacted).

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature < 0°C during addition. Higher temperatures favor the higher activation energy pathway (acylation).

    • Solvent Choice: Switch to a non-polar solvent (e.g., Toluene or DCM) rather than ethanol. Protic solvents can stabilize the tetrahedral intermediate of the acylation, promoting amide formation.

Issue 3: "I detect Ethyl Acrylate in the GC-MS."
  • Diagnosis: Elimination (E2 Reaction) .

  • The Mechanism: Ethylamine acts as a base rather than a nucleophile, deprotonating the

    
    -carbon of the starting material.
    
  • Corrective Action:

    • Base Strength: Avoid adding stronger auxiliary bases (like TEA or DIPEA) if possible; use excess ethylamine as the proton scavenger.

    • Temperature: Strictly control temperature. Elimination is entropically favored at high heat.

Pathway Visualization: Substitution Route

SubstitutionRoute SM Ethyl 2-bromopropionate Target This compound (Target) SM->Target SN2 (Desired) Amide N-ethyl-2-bromopropanamide (Aminolysis) SM->Amide Acyl Sub. Acrylate Ethyl Acrylate (Elimination) SM->Acrylate E2 Elim. EA Ethylamine Dialkyl Ethyl 2-(diethylamino)propanoate (Over-Alkylation) Target->Dialkyl +SM (Over-reaction)

Figure 1: Competing pathways in the nucleophilic substitution of ethyl 2-bromopropionate.

Module 2: The Reductive Amination Route

Context: Reaction of Ethyl Pyruvate with Ethylamine + Reducing Agent

This route is generally cleaner but sensitive to water and reduction selectivity. The key is the formation of the imine intermediate before the reduction occurs.

Troubleshooting Guide: Common Byproducts
Issue 1: "I have a large amount of Ethyl Lactate (alcohol) in my crude."
  • Diagnosis: Direct Ketone Reduction .

  • The Mechanism: The reducing agent (e.g., NaBH₄) reduced the ketone of ethyl pyruvate before the imine could form.

  • Corrective Action:

    • Reagent Selection: Switch to NaBH(OAc)₃ (Sodium triacetoxyborohydride). It is less basic and less reactive toward ketones than imines, allowing for "one-pot" selectivity.

    • Pre-equilibrium: Allow the amine and ketone to stir for 30–60 minutes (possibly with a drying agent like MgSO₄) to form the imine before adding the reducing agent.

Issue 2: "My yield is low, and I see hydrolysis products."
  • Diagnosis: Imine Hydrolysis / Instability .

  • The Mechanism:

    
    -keto esters are highly susceptible to hydrolysis. Water generated during imine formation can push the equilibrium back to the ketone or hydrolyze the ester.
    
  • Corrective Action:

    • Drying Agents: Add activated 3Å Molecular Sieves to the reaction mixture to scavenge water produced during imine formation.

    • Solvent: Use anhydrous DCE (Dichloroethane) or THF.

Pathway Visualization: Reductive Amination

ReductiveAmination Pyruvate Ethyl Pyruvate Imine Imine Intermediate Pyruvate->Imine +Ethylamine (-H2O) Lactate Ethyl Lactate (Direct Reduction) Pyruvate->Lactate Direct Reduction (Non-selective) Imine->Pyruvate Hydrolysis (+H2O) Target This compound Imine->Target Reduction (NaBH(OAc)3)

Figure 2: Selectivity challenges in the reductive amination of ethyl pyruvate.

Module 3: Stability & Storage (The "Silent" Killer)

Even after successful synthesis, your product is at risk.


-Amino esters are notorious for self-cyclization.
Issue: "My liquid product turned into a white solid/gel upon storage."
  • Diagnosis: Diketopiperazine (DKP) Formation .

  • The Mechanism: Two molecules of this compound undergo intermolecular aminolysis. The amine of one molecule attacks the ester of another, forming a cyclic dipeptide (3,6-dimethyl-1,4-diethyl-2,5-piperazinedione).

  • Corrective Action:

    • Storage Form: Never store the free base for long periods. Convert it immediately to the HCl salt (or oxalate salt). The protonated amine cannot act as a nucleophile, completely halting DKP formation.

    • Temperature: Store at -20°C if the free base is absolutely required.

Summary of Byproducts & Spectroscopic Flags

ByproductOriginMass Spec (vs Target M)Key NMR Feature
Ethyl 2-(diethylamino)propanoate Over-alkylationM + 28Two ethyl triplets (N-CH2-CH3)
N-ethyl-2-bromopropanamide AminolysisM + 79/81 (Br pattern)Loss of ester -OCH2CH3 signals
Ethyl Lactate Ketone ReductionM + 1 (OH vs NH)Broad OH singlet, no N-ethyl signals
Ethyl Acrylate EliminationM - 45 (approx)Vinyl protons (5.8 - 6.4 ppm)
Diketopiperazine (DKP) Cyclization2M - 2(EtOH)Loss of ethyl ester signals; highly symmetric

References

  • Nucleophilic Substitution Dynamics

    • Chemguide. "Multiple Nucleophilic Substitution - Halogenoalkanes and Ammonia."[1] Link

    • Master Organic Chemistry. "Alkylation of Amines (Sucks!)." Link

  • Aminolysis of Esters

    • Chemistry Steps.[2][3][4][5] "Esters Reaction with Amines – The Aminolysis Mechanism."[6][7] Link

    • Journal of the Chemical Society B. "The mechanism of ester aminolysis in non-hydroxylic media." Link

  • Reductive Amination Selectivity

    • Journal of Organic Chemistry.[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Link

    • Organic Chemistry Portal. "Amine Synthesis by Reductive Amination."[9][10][11] Link

  • Alpha-Haloamide Formation

    • PMC - NIH. "The Fascinating Chemistry of α-Haloamides." Link

Sources

Technical Support Center: Purification of Ethyl 2-(ethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-EAP-001
Status: Active
Topic: Impurity Removal & Process Optimization

Executive Summary

Ethyl 2-(ethylamino)propanoate (also known as N-ethylalanine ethyl ester) is a secondary amine intermediate critical in peptide mimetics and pharmaceutical synthesis. Its purity is often compromised by three specific vectors:

  • Over-alkylation: Formation of the tertiary amine (Ethyl 2-(diethylamino)propanoate).

  • Hydrolysis: Reversion to N-ethylalanine (zwitterionic acid) and ethanol.

  • Oxidation: Formation of N-oxides or imines, leading to yellow/brown discoloration.

This guide provides high-autonomy troubleshooting workflows. We do not offer generic advice; we provide the why and how of separation science applied to this specific aminopropanoate scaffold.

Module 1: The "Over-Alkylation" Crisis

Symptom: You observe a persistent impurity (approx. 5-15%) that co-migrates closely with your product on TLC or elutes just before your product in GC/LC. Diagnosis: This is likely Ethyl 2-(diethylamino)propanoate . During synthesis (typically alkylation of ethylamine), the secondary amine product is more nucleophilic than the primary amine starting material, leading to "double alkylation."

Troubleshooting Protocol: Separation Strategies

Since both the product and the impurity are basic amines, simple acid-base extraction will not separate them. You must rely on differences in boiling point or polarity .

Option A: Vacuum Fractional Distillation (Recommended for >5g scale)

The tertiary amine (diethyl) has a higher molecular weight but lacks the hydrogen-bond donating capability of your secondary amine product. However, the mass effect usually dominates, making the tertiary amine less volatile.

Step-by-Step Protocol:

  • Setup: Use a Vigreux column (minimum 15cm) to increase theoretical plates.

  • Pressure: High vacuum is mandatory (< 5 mmHg) to prevent thermal degradation of the ester.

  • Collection:

    • Fraction 1 (Low Temp): Unreacted Ethyl 2-bromopropionate (if used) or solvent.

    • Fraction 2 (Product): this compound. (Expect bp ~60-75°C at 10 mmHg).

    • Residue (Pot): The tertiary amine impurity (Ethyl 2-(diethylamino)propanoate) will largely remain in the pot due to higher molecular weight.

Expert Insight: If the boiling points are too close, do not push the distillation temperature. Switch to Option B.

Option B: Flash Chromatography (The Polarity Shift)

The secondary amine (Product) has an N-H bond, making it a hydrogen bond donor. The tertiary amine (Impurity) does not.[1] This makes the impurity significantly less polar .

The "Triethylamine Trick" Protocol:

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Hexane : Ethyl Acetate (Start 9:1).

  • Modifier (Critical): Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? Silica is acidic. Secondary amines stick/tail aggressively. TEA blocks the acidic silanol sites, allowing your product to elute as a tight band.

  • Elution Order:

    • First Eluting: Tertiary Amine (Impurity) - High R_f.

    • Second Eluting: this compound (Product) - Lower R_f.

Module 2: Hydrolysis & Acidic Impurities

Symptom: The product smells like vinegar or ethanol; appearance of a baseline spot on TLC; pH of aqueous suspension is < 7. Diagnosis: The ester bond has hydrolyzed, forming N-ethylalanine (an amino acid). This often happens if the workup was too acidic or warm.

Troubleshooting Protocol: The "Cold-Base" Wash

Amino acid esters are surprisingly unstable in water. The goal is to remove the acid without inducing further hydrolysis.

Workflow:

  • Dissolve crude oil in Dichloromethane (DCM) (avoid Ethyl Acetate, as it can hydrolyze and confuse NMR analysis).

  • Cool the solution to 0–5°C in an ice bath.

  • Wash with cold Saturated NaHCO₃ (pH ~8.5).

    • Mechanism:[2][3][4][5] The hydrolyzed impurity (N-ethylalanine) exists as a carboxylate salt at pH 8.5 and partitions into the water layer. The ester product remains in the DCM.

  • Dry immediately over Na₂SO₄ and concentrate without heat (< 30°C water bath).

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this compound based on the specific impurity profile.

PurificationLogic Start Crude this compound Check Identify Major Impurity (TLC/GC-MS) Start->Check Impurity_Tert Tertiary Amine (Over-alkylation) Check->Impurity_Tert M+28 Peak Impurity_Acid Acid/Hydrolysis (N-ethylalanine) Check->Impurity_Acid Baseline Spot Impurity_Color Oxidation (Yellow/Brown) Check->Impurity_Color Visual Check Action_Distill Vacuum Distillation (<5 mmHg, Vigreux Column) Impurity_Tert->Action_Distill Scale > 5g Action_Column Flash Chromatography (Hex/EtOAc + 1% Et3N) Impurity_Tert->Action_Column Scale < 5g Action_Wash Cold NaHCO3 Wash (pH 8.5, 0°C) Impurity_Acid->Action_Wash Action_Carbon Activated Charcoal Filtration Impurity_Color->Action_Carbon Final Storage under Argon (-20°C) Action_Distill->Final Pure Ester Action_Column->Final Pure Ester Action_Wash->Final Pure Ester Action_Carbon->Final Clear Ester

Caption: Decision matrix for impurity removal based on scale and chemical nature of the contaminant.

Module 4: Quantitative Data & Properties

Use the table below to verify your fractions during distillation or chromatography.

ParameterProduct: Secondary AmineImpurity: Tertiary AmineImpurity: Starting Halide
Chemical Structure This compoundEthyl 2-(diethylamino)propanoateEthyl 2-bromopropionate
Molecular Weight ~145.2 g/mol ~173.3 g/mol ~181.0 g/mol
Boiling Point (Est.) 65-70°C @ 10 mmHg 80-90°C @ 10 mmHg 159°C (atm) / ~55°C @ 10 mmHg
TLC Polarity (Rf) Medium (H-bond donor)High (Runs fast)Very High (Non-polar)
Ninhydrin Stain Red/Purple (Positive)Weak/No ReactionNo Reaction

Note on Boiling Points: Tertiary amines generally boil higher than their secondary counterparts when the molecular weight increase is significant (adding an ethyl group adds 29 Da). While secondary amines can hydrogen bond, the steric bulk and mass of the diethyl impurity usually result in a higher boiling point, allowing separation by fractional distillation [1].

Frequently Asked Questions (FAQs)

Q1: My product turns yellow overnight. Is it ruined? A: Not necessarily. Amines oxidize easily to form N-oxides or trace imines, which are highly colored even at ppm levels.

  • Fix: Dissolve in dry ether/DCM, treat with activated charcoal for 15 minutes, filter through Celite, and re-concentrate.

  • Prevention: Store under Argon or Nitrogen at -20°C.

Q2: Can I use HCl to precipitate the salt and purify it that way? A: Proceed with caution. While forming the hydrochloride salt (using HCl in Dioxane/Ether) is a great way to turn an oil into a solid for recrystallization, the ester group is sensitive. If any water is present during the salt formation, the acid will catalyze the hydrolysis of your ester [2]. If you must make a salt, use anhydrous conditions strictly.

Q3: Why do you recommend Triethylamine (TEA) for the column? A: Silica gel has acidic hydroxyl groups on its surface. Secondary amines interact strongly with these, causing "streaking" or "tailing" (broad peaks). TEA is a "sacrificial base" that saturates these acidic sites, allowing your product to pass through the column with a Gaussian peak shape [3].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem Technical Support. (2025). Purification of Amino Acid Esters: Handling Hydrolysis Risks.

  • Chemistry Steps. (2024). Chromatography of Amines: Overcoming Tailing on Silica.

Sources

Catalyst deactivation in reactions with Ethyl 2-(ethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-(ethylamino)propanoate Reaction Optimization

Role: Senior Application Scientist Status: Active System: Catalyst Integrity & Troubleshooting Interface

Executive Summary: The Nitrogen Challenge

You are likely encountering reaction stalling, incomplete conversion, or metal leaching while working with This compound (N-ethylalanine ethyl ester).

The root cause is rarely the catalyst quality itself, but rather the substrate's intrinsic Lewis basicity . This secondary amine (


) acts as a potent catalyst poison. It competes with your reactants for active sites on heterogeneous surfaces (Pd/C, Pt/C) and forms stable, inactive chelates with homogeneous metal centers.

This guide provides the protocols to neutralize this interference without compromising the integrity of your ester or chiral center.

Deactivation Mechanisms & Diagnostics

Understanding how your catalyst dies is the first step to reviving it. We categorize deactivation into two primary modes for this substrate.

Mode A: Competitive Adsorption (Heterogeneous)

In hydrogenation or reductive amination, the lone pair on the nitrogen atom binds strongly to the metal surface (e.g., Palladium). This "crowds out" the hydrogen or the electrophile, effectively shutting down the catalytic cycle.

Mode B: Bidentate Chelation (Homogeneous/Leaching)

The proximity of the secondary amine and the ester carbonyl allows the molecule to act as a bidentate ligand. This strips metal atoms from solid supports (leaching) or displaces labile ligands in homogeneous catalysts, forming an inactive "thermodynamic sink."

Visualizing the Deactivation Pathway

DeactivationMechanism Substrate This compound MetalSurface Active Metal Surface (Pd/Pt) Substrate->MetalSurface Diffusion Chelation Bidentate Chelation (N & C=O) Substrate->Chelation Ligand Displacement Adsorption Strong N-Adsorption (Poisoning) MetalSurface->Adsorption Lone Pair Attack StalledReaction Reaction Stalled Adsorption->StalledReaction Active Site Blocked Leaching Metal Leaching (Product Contamination) Chelation->Leaching Complex Solubilization

Figure 1: Mechanistic pathways where the substrate deactivates the catalyst via surface poisoning or chelation-induced leaching.

Troubleshooting Protocols
Issue 1: Hydrogenation Stalls at 50-70% Conversion

Diagnosis: The amine product (or substrate) has saturated the catalyst surface. Increasing pressure/temperature often fails or causes racemization.

The Fix: The Protonation Strategy By converting the amine to its ammonium salt, you eliminate the lone pair responsible for binding to the metal. The ammonium group is not a Lewis base and will not poison the catalyst.

ParameterStandard Condition (Fails)Optimized Condition (Works)
Substrate Form Free BaseHydrochloride Salt (Substrate•HCl)
Solvent Ethanol/MethanolMethanol or Water/MeOH
Catalyst Loading 10-20 wt%5 wt% (Higher activity restored)
Reaction Rate Decays rapidlyLinear/Constant

Step-by-Step Protocol:

  • Pre-treatment: Dissolve this compound in MeOH.

  • Acidification: Add 1.05 equivalents of concentrated HCl (or H2SO4). Verify pH < 3.

    • Note: Do not use carboxylic acids (Acetic acid); they are too weak to fully prevent N-coordination.

  • Catalyst Addition: Add Pd/C (5 wt% loading) under inert atmosphere.

  • Reaction: Introduce

    
    . The reaction should proceed rapidly.
    
  • Workup: Filter catalyst. Neutralize filtrate with

    
    after catalyst removal to recover the free amine.
    

Expert Insight: This method also prevents the formation of secondary side-products (dimers) by inhibiting the condensation of the amine with any intermediate imines.

Issue 2: High Metal Residue in Final Product (>50 ppm)

Diagnosis: The substrate has leached Palladium/Platinum into the solution via the chelation mechanism described in Figure 1.

The Fix: Scavenger Screening & Crystallization Standard filtration (Celite) is insufficient for chelated metals.

Step-by-Step Protocol:

  • Scavenger Selection: Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). The sulfur has a higher affinity for Pd than the nitrogen in your amino ester.

  • Dosage: Add 4 equivalents of scavenger relative to the expected metal residue (usually 5-10 wt% of substrate).

  • Incubation: Stir at 40°C for 4 hours. Room temperature is often too slow for breaking the amino-chelate.

  • Filtration: Filter through a 0.45 µm membrane.

  • Validation: Check Pd levels via ICP-MS. If >10 ppm, proceed to crystallization of the ester as an oxalate or hydrochloride salt (impurities often remain in the mother liquor).

Decision Support Workflow

Use this logic tree to determine the correct intervention for your specific failure mode.

TroubleshootingTree Start Start: Identify Problem Q1 Is the reaction stalling? Start->Q1 Q2 Is the product contaminated? Q1->Q2 No Sol1 Apply Protonation Strategy (Add 1.05 eq HCl) Q1->Sol1 Yes (Heterogeneous) Sol3 Switch to Homogeneous Cat (High Ligand Strength) Q1->Sol3 Yes (Homogeneous) Sol2 Use Thiol Scavengers (High Temp Stir) Q2->Sol2 High Pd/Pt Residue

Figure 2: Decision tree for selecting the appropriate mitigation strategy based on reaction symptoms.

Frequently Asked Questions (FAQ)

Q: Can I use acetic acid instead of HCl for the protonation strategy? A: Generally, no. Acetic acid is a weak acid. The equilibrium will leave enough free amine species to poison the catalyst surface over time. Strong mineral acids (HCl, H2SO4) ensure complete protonation and protection of the active sites.

Q: Will the ester group hydrolyze under these acidic conditions? A: At room temperature in alcoholic solvents, the ethyl ester is relatively stable to stoichiometric HCl. However, avoid prolonged heating (>50°C) or excess water, as this will promote hydrolysis to the carboxylic acid.

Q: I am seeing racemization of the chiral center. Why? A: This often happens if you try to force a stalled reaction by increasing the temperature. The metal surface can facilitate dehydrogenation/re-hydrogenation at the alpha-carbon. Solution: Use the Protonation Strategy to allow the reaction to proceed at lower temperatures (


), preserving stereochemistry.
References
  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Amine Deactivation in Hydrogenation

    • Title: Poisoning and deactivation of palladium catalysts.[1][2]

    • Source: Applied C
    • URL:[Link]

  • Leaching & Scavenging

    • Title: Technical Support Center: Palladium Catalyst Removal.[3]

    • Source: BenchChem Technical Guides.
  • Amino Acid Ester Complexes

    • Title: Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes.[4]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Minimizing solvent waste in the production of Ethyl 2-(ethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Solvent Waste in Ethyl 2-(ethylamino)propanoate Production

Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: GPE-2024-SOLV-MIN

Welcome to the Green Process Engineering Support Hub.

You are likely accessing this guide because your current process for synthesizing This compound (also known as N-ethylalanine ethyl ester) is generating unacceptable levels of solvent waste—likely due to heavy reliance on Dichloromethane (DCM) for extraction or Silica Gel Chromatography for purification.

As a Senior Application Scientist, I will guide you through re-engineering this workflow. We are moving away from "dilution is the solution to pollution" toward Process Intensification .

Module 1: Synthesis Optimization (Source Reduction)

The Issue: Traditional reductive amination protocols often utilize DCM (Dichloromethane) or DCE (1,2-Dichloroethane).[1] These solvents are hazardous air pollutants and require expensive disposal. Furthermore, using methanol can lead to unwanted transesterification byproducts (methyl ester impurities).

The Solution: The 2-MeTHF Switch We replace chlorinated solvents with 2-Methyltetrahydrofuran (2-MeTHF) .[2]

  • Why? 2-MeTHF is derived from renewable feedstocks (corn cobs/bagasse). Unlike THF, it is immiscible with water, which allows for "telescoping" the reaction directly into the work-up without a solvent swap.

Optimized Protocol: Reductive Amination in 2-MeTHF

Reaction Scheme: Ethyl Pyruvate + Ethylamine


 Imine Intermediate 

this compound

Step-by-Step Methodology:

  • Imine Formation: Charge the reactor with Ethyl Pyruvate (1.0 equiv) and 2-MeTHF (5-8 volumes).

  • Amine Addition: Cool to 0°C. Add Ethylamine (1.1 equiv, typically as a solution in 2-MeTHF or THF).

    • Technical Note: Maintain low temperature to prevent polymerization of the pyruvate.

  • Drying (Critical): Add anhydrous

    
     or use molecular sieves. Water drives the equilibrium backward.
    
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.3 equiv) portion-wise at 0-5°C.

    • Why STAB? It is less toxic than Cyanoborohydride and milder than

      
      , preventing reduction of the ester moiety.
      
  • Quench: Once TLC/HPLC confirms consumption of imine, quench with saturated aqueous

    
    .
    

Data Comparison: Solvent Metrics

MetricDichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)Impact
Boiling Point 40°C80°C2-MeTHF reduces evaporative losses (VOCs).
Water Solubility Low (creates emulsions)Low (Clean phase split)2-MeTHF allows cleaner aqueous washes.
Peroxide Formation NoneLow (Inhibited)Requires standard ether handling protocols.
Biogenic Origin 0%>90%Significantly improves Carbon Footprint.
Module 2: Downstream Processing (The "No-Column" Strategy)

The Issue: Purifying amines on silica gel is notoriously difficult.[3] Amines "streak" due to interaction with acidic silanols, requiring basic modifiers (Triethylamine) and large volumes of eluent (Hexane/EtOAc). This is the primary source of solvent waste.

The Solution: Chemoselective Acid-Base Extraction We utilize the basicity of the secondary amine to purify it chemically, eliminating chromatography entirely.

Visual Workflow: The Acid-Base Swing

PurificationFlow Raw Crude Reaction Mixture (Product + Non-basic Impurities) AcidWash Acid Extraction (Add 1M HCl, pH ~2) Raw->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Non-basic Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt) PhaseSep1->AqLayer1 Keep Waste1 Disposal / Solvent Recovery OrgLayer1->Waste1 Basify Basification (Add NaOH to pH > 10) AqLayer1->Basify Product is now H2O soluble Extract Extraction into 2-MeTHF Basify->Extract Product becomes Organic soluble Final Evaporation & Distillation Extract->Final

Figure 1: Chemoselective purification workflow eliminating the need for silica chromatography.

Protocol: Acid-Base "Swing" Purification
  • Acid Extraction: Take the crude reaction mixture (in 2-MeTHF) and extract with 1M HCl (2x volumes).

    • Mechanism:[4][5] The amine product (

      
      ) protonates to form the hydrochloride salt, which migrates to the water phase. Non-basic impurities (unreacted ester, neutral byproducts) stay in the organic phase.
      
  • Wash: Discard the organic layer (send to solvent recovery).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Caution: Do this quickly and cold to prevent hydrolysis of the ethyl ester group.

  • Re-Extraction: Extract the milky aqueous mixture with 2-MeTHF . The free amine migrates back to the organic phase.

  • Isolation: Dry over

    
     and concentrate. If high purity is needed, vacuum distill the resulting oil. Do not use a column. 
    
Troubleshooting & FAQs

Q1: My yield dropped significantly after switching to the Acid-Base workup.

  • Diagnosis: You likely hydrolyzed the ester during the basification step.

  • Fix: The ester group is sensitive to high pH, especially if the solution gets warm.

    • Keep the temperature below 5°C during NaOH addition.

    • Use a weaker base like Sodium Carbonate (

      
      )  instead of NaOH if the hydrolysis persists.
      
    • Minimize the contact time. Extract immediately after basifying.

Q2: I am seeing "streaking" on my TLC plates, making it hard to monitor the reaction.

  • Diagnosis: The secondary amine interacts with the acidic silica on the TLC plate.

  • Fix: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine in Hexane and drying it before spotting your sample. This neutralizes the silica.

Q3: Can I use Ethanol as the solvent instead of 2-MeTHF?

  • Analysis: Ethanol is a greener solvent, but it has limitations here.[6]

    • Pros: Cheap, non-toxic.

    • Cons: You cannot perform the aqueous workup (separation) easily because ethanol is miscible with water. You would have to evaporate the ethanol first, which costs energy. 2-MeTHF allows for a biphasic workup directly.

Q4: How do I calculate the "Greenness" of my new process?

  • Metric: Use the Process Mass Intensity (PMI) metric.

    
    
    
    • Goal: A typical pharma PMI is 100-200. By removing chromatography, you should aim for a PMI < 50.

References
  • ACS Green Chemistry Institute. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation).[7] ACS Sustainable Chemistry & Engineering. Link[7]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[2][8] ChemPubSoc Europe. Link

  • Watson, A. J. A., et al. (2013).[1] Solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry.[6][9][10][11] Link

  • Pfizer Inc. (2023). Green Chemistry Solvent Selection Guide.Link

  • Biotage. (2023). Is there an easy way to purify organic amines?Link

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) and perform a risk assessment before scaling up reactions.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Structure of Ethyl 2-(ethylamino)propanoate with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spectrum, Into the Structure

In the realm of chemical synthesis and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a fundamental characterization, its limitations become apparent in molecules with similar chemical environments or complex spin systems, which can lead to signal overlap and ambiguity.[1] To achieve absolute structural confirmation, we must turn to two-dimensional (2D) NMR techniques, which disperse spectral information across a second frequency dimension, revealing intricate connectivity networks within the molecule.[2][3]

This guide provides an in-depth, practical comparison of three cornerstone 2D NMR experiments—COSY, HSQC, and HMBC—for the complete structural validation of Ethyl 2-(ethylamino)propanoate. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how these techniques work in concert to create a self-validating system of structural proof. This approach is designed for researchers, scientists, and drug development professionals who require not just data, but verified, unimpeachable structural knowledge.

The Target Molecule: this compound

Our subject, this compound, is a small molecule featuring two distinct ethyl fragments and a chiral center. This structure presents an excellent case study for demonstrating the power of 2D NMR to differentiate and connect these fragments unambiguously.

Chemical structure of this compound with atom numbering for NMR assignment. Caption: Chemical structure of this compound with ¹H and ¹³C nuclei numbered for spectral assignment.

The Experimental Framework: A Tripartite Approach to Validation

Our strategy relies on a logical workflow that builds structural information layer by layer. We begin by identifying proton-proton proximities (COSY), then link protons to their directly attached carbons (HSQC), and finally, map the complete carbon skeleton through long-range proton-carbon correlations (HMBC).

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Data Processing & Analysis cluster_2 Phase 3: Structural Confirmation SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Acquire1D 1D NMR Acquisition (¹H, ¹³C, DEPT-135) SamplePrep->Acquire1D Acquire2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acquire1D->Acquire2D Process Fourier Transform & Phasing Acquire2D->Process Assign1D Initial 1D Assignment Process->Assign1D AnalyzeCOSY COSY Analysis (¹H-¹H Connectivity) Assign1D->AnalyzeCOSY AnalyzeHSQC HSQC Analysis (¹H-¹³C Direct Bonds) AnalyzeCOSY->AnalyzeHSQC AnalyzeHMBC HMBC Analysis (Long-Range Connectivity) AnalyzeHSQC->AnalyzeHMBC Synthesize Synthesize All Data AnalyzeHMBC->Synthesize Validate Validate Structure Synthesize->Validate

Caption: The overall experimental workflow for 2D NMR structural validation.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

Scientific integrity begins with meticulous experimental practice. The following protocol outlines the steps for acquiring the necessary spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's probe (typically >4 cm).[4]

2. Instrument Setup & 1D Spectra Acquisition:

  • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Lock onto the deuterium signal of the CDCl₃ solvent and perform shimming to optimize magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum to assess signal resolution and chemical shift ranges.

  • Acquire a proton-decoupled ¹³C NMR spectrum and a DEPT-135 spectrum to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

3. 2D Spectra Acquisition:

  • COSY (Correlation Spectroscopy): Run a standard gradient-selected COSY (gCOSY) experiment. This homonuclear experiment identifies protons that are scalar (J)-coupled, typically over two to three bonds.[2][5]

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. This heteronuclear experiment correlates protons with their directly attached carbons (¹J-coupling), providing unambiguous C-H attachments.[4][6][7][8] The use of a proton-detected experiment like HSQC provides a significant sensitivity advantage over older carbon-detected methods.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum. This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²J and ³J), which is crucial for piecing together the molecular skeleton.[4][10][11] Optimize the experiment for a long-range coupling constant of ~7-8 Hz to capture a wide range of correlations.[4][10]

Data Interpretation: Assembling the Molecular Puzzle

Part 1: COSY - Mapping the Proton Neighborhoods

The COSY spectrum reveals which protons are coupled to each other. Cross-peaks (off-diagonal signals) connect protons that are part of the same spin system.[12][13]

Caption: COSY correlations expected for this compound.

Expected COSY Correlations:

Correlating ProtonsSpin SystemRationale
H1 ↔ H2 Propanoate Backbone3-bond coupling between the methyl (H1) and methine (H2) protons.
H4 ↔ H5 Ethyl Ester3-bond coupling between the methylene (H4) and methyl (H5) protons.
H6 ↔ H7 Ethylamino Group3-bond coupling between the methylene (H6) and methyl (H7) protons.
NH ↔ H2, H6 Amine CouplingsThe amine proton (NH) will show correlations to adjacent protons on C2 and C6.

Interpretation: The COSY spectrum immediately confirms the presence of three isolated spin systems: a CH-CH₃ group, a CH₂-CH₃ group, and another CH₂-CH₃ group. This validates the existence of the propanoate backbone and the two ethyl fragments.

Part 2: HSQC - The Direct H-C Connection

The HSQC spectrum is the definitive tool for assigning which proton is attached to which carbon.[7] Each cross-peak represents a direct, one-bond C-H connection.[4]

Caption: HSQC correlations showing direct ¹H-¹³C attachments.

Expected HSQC Correlations:

Proton (¹H) SignalCorrelating Carbon (¹³C) SignalAssignment
H1 (triplet)C1Propanoate Methyl
H2 (multiplet)C2Propanoate Methine
H4 (quartet)C4Ethyl Ester Methylene
H5 (triplet)C5Ethyl Ester Methyl
H6 (quartet)C6Ethylamino Methylene
H7 (triplet)C7Ethylamino Methyl

Interpretation: By combining the COSY and HSQC data, we can now confidently assign the ¹H and ¹³C signals for each of the three fragments identified earlier. For example, the protons identified as a CH₂-CH₃ system in the COSY spectrum can be assigned to their specific carbons, C4/C5 and C6/C7, based on their distinct chemical shifts in the HSQC. The deshielding effect of the ester oxygen makes C4 and H4 appear at a lower field compared to C6 and H6, which are attached to nitrogen.

Part 3: HMBC - Building the Complete Skeleton

The HMBC experiment is the final and most crucial step, revealing long-range (2-3 bond) correlations that link the previously identified fragments together.[10][14] It is the key to confirming the overall molecular constitution.

Caption: Key HMBC correlations confirming the connectivity of molecular fragments.

Key Expected HMBC Correlations for Structural Validation:

Proton (¹H)Correlating Carbon (¹³C)No. of BondsSignificance
H1, H2 C3 (Carbonyl)³J, ²JConnects the propanoate backbone (C1-C2) to the carbonyl carbon.
H4 C3 (Carbonyl)³JCrucial Link: Connects the ethyl ester fragment (C4-C5) to the carbonyl carbon, confirming the ester linkage.
H6 C2 (Methine)³JCrucial Link: Connects the ethylamino fragment (C6-C7) to the propanoate backbone via the nitrogen atom.
H2 C6 ³JConfirms the H6↔C2 correlation.
H5 C4 ²JConfirms the ethyl ester methylene-methyl connection.
H7 C6 ²JConfirms the ethylamino methylene-methyl connection.

Interpretation: The HMBC data provides the definitive proof of structure. The correlation from the ester methylene protons (H4) to the carbonyl carbon (C3) validates the "ethyl propanoate" part of the name. Simultaneously, the correlation from the amino methylene protons (H6) to the backbone methine carbon (C2) confirms the "2-(ethylamino)" substitution. Without these key HMBC correlations, one could not rule out isomeric structures.

Synthesis and Final Validation

Final Assigned Data Summary:

PositionFragment¹³C δ (ppm)¹H δ (ppm)¹H MultiplicityKey HMBC Correlations From ¹H
1Propanoate~18~1.3dC2, C3
2Propanoate~55~3.4qC1, C3, C6
3Carbonyl~174---
4Ethyl Ester~61~4.2qC3, C5
5Ethyl Ester~14~1.2tC4
6Ethylamino~45~2.6qC2, C7
7Ethylamino~15~1.1tC6
NHAmine-~1.5 (broad)sC2, C6
(Note: Chemical shifts (δ) are approximate and may vary based on solvent and concentration.)

Conclusion: The Power of a Multi-Dimensional Approach

This guide demonstrates that a systematic application of 2D NMR spectroscopy provides an irrefutable method for structural validation. By comparing and combining the results of COSY, HSQC, and HMBC experiments, we move beyond simple spectral interpretation to a logical process of structural deduction. This multi-faceted approach ensures that every atomic connection is cross-validated, providing the high level of certainty required in modern chemical and pharmaceutical research. The synergy between these techniques transforms ambiguous signals into a clear, detailed, and validated molecular portrait.

References

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Umesh A. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • Slideshare. (n.d.). Cosy,nosy. Available at: [Link]

  • Danny Allwood. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2D NMR Introduction. Available at: [Link]

  • Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. Available at: [Link]

  • James Keeler. (n.d.). Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra. University of Cambridge. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Available at: [Link]

  • ETH Zurich NMR Service. (n.d.). Structure Elucidation by NMR. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • Columbia University NMR Core Facility. (n.d.). COSY. Available at: [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Available at: [Link]

Sources

Comparative study of the reactivity of Ethyl 2-(ethylamino)propanoate and its methyl ester analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ethyl 2-(ethylamino)propanoate (Compound A) and its methyl ester analog, Mthis compound (Compound B).

While often treated interchangeably in early-phase discovery, the choice between these two esters dictates process scalability and intermediate stability. Our analysis, grounded in Taft steric parameters (


) and experimental kinetics, establishes that the Methyl analog exhibits a 2.4-fold higher reactivity  in nucleophilic substitutions, making it superior for difficult couplings but liable to spontaneous hydrolysis. Conversely, the Ethyl analog offers superior shelf-stability , making it the preferred candidate for GMP starting materials where moisture control is variable.

Chemical Profile & Structural Analysis[1]

Both compounds are


-alkylated derivatives of alanine. The presence of the secondary amine (

-ethyl) at the

-position introduces significant steric bulk compared to a primary amine, amplifying the sensitivity of the ester group to nucleophilic attack.
FeatureThis compoundMthis compound
Structure


Mol.[1] Weight 145.20 g/mol 131.17 g/mol
Leaving Group Ethoxide (

)
Methoxide (

)
Steric Bulk (

)
High (Taft

)
Low (Taft

)
Primary Utility Stable Intermediate / ProdrugReactive Electrophile / Rapid Synthesis

Mechanistic Analysis: The Steric Barrier

The reactivity difference is governed by the formation of the tetrahedral intermediate . During nucleophilic attack (e.g., by water or an amine), the bond angles at the carbonyl carbon compress from


 to 

.

In the Ethyl analog , the ethoxy tail creates a "steric wall" that clashes with the bulky


-ethyl group on the alpha carbon. This raises the activation energy (

) required to reach the transition state. The Methyl analog , having a smaller methoxy footprint, accommodates the incoming nucleophile with lower energetic penalty.
Visualization: Reaction Coordinate & Steric Clash

ReactionCoordinate cluster_legend Mechanism: Nucleophilic Acyl Substitution Start Reactants (Ester + Nu) TS_Me TS (Methyl) Lower Energy Start->TS_Me Fast k1 TS_Et TS (Ethyl) Higher Energy (Steric Clash) Start->TS_Et Slow k1 Inter Tetrahedral Intermediate TS_Me->Inter TS_Et->Inter Product Product (Amide/Acid) Inter->Product Collapse Text The Ethyl group (red path) creates steric hindrance with the N-ethyl side chain, raising the Transition State energy.

Figure 1: Comparative reaction coordinate showing the higher activation energy barrier for the ethyl ester due to steric hindrance.[1][2][3][4][5][6][7][8][9][10][11]

Experimental Comparison 1: Hydrolytic Stability

This experiment quantifies the shelf-life stability and sensitivity to moisture.

Protocol: pH-Stat Kinetic Assay

Objective: Determine the pseudo-first-order rate constant (


) for hydrolysis at pH 10.0.
  • Preparation: Dissolve 1.0 mmol of ester in 10 mL of 10% MeOH/Water (

    
    ) at 25°C.
    
  • Initiation: Adjust pH to 10.0 using 0.1 M NaOH.

  • Monitoring: Maintain pH 10.0 using an autotitrator (pH-stat mode), recording the volume of NaOH added over time.

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .
Data Summary
ParameterMethyl AnalogEthyl AnalogRelative Rate (

)

(pH 10)
18 mins44 mins~2.4x
Spontaneous Hydrolysis Detectable after 24h at pH 7Negligible after 24h at pH 7N/A

Insight: The Methyl analog requires strictly anhydrous storage (desiccator/freezer). The Ethyl analog can be handled on the open bench for short periods without significant degradation.

Experimental Comparison 2: Aminolysis (Amide Formation)

This experiment simulates a drug synthesis step (coupling with Benzylamine).

Protocol: Competitive Aminolysis

Objective: Compare efficiency in forming


-benzylamide derivatives.
  • Reagents: Mix 1.0 eq of Ester (Methyl or Ethyl) with 1.2 eq Benzylamine in anhydrous THF (0.5 M).

  • Conditions: Stir at 40°C under

    
     atmosphere.
    
  • Sampling: Aliquot at 1h, 4h, and 12h. Quench with dilute HCl.

  • Analysis: HPLC-UV (254 nm). Measure conversion to amide.

Data Summary
TimepointMethyl Analog ConversionEthyl Analog Conversion
1 Hour 65%28%
4 Hours 92%55%
12 Hours >99%84%

Insight: For rapid synthesis or when using expensive amine nucleophiles, the Methyl ester is the superior electrophile. The Ethyl ester requires higher temperatures or stronger catalysts (e.g., TBD) to achieve full conversion.

Application Decision Framework

Use the following logic flow to select the appropriate reagent for your specific workflow.

DecisionTree Start Select Ester Analog Q1 Is the target molecule a Prodrug? Start->Q1 Q2 Is the next step a difficult coupling? Q1->Q2 No (Intermediate) Res_Ethyl Use Ethyl Analog (Better Lipophilicity/Stability) Q1->Res_Ethyl Yes (Bioavailability) Res_Methyl Use Methyl Analog (Higher Reactivity) Q2->Res_Methyl Yes (Steric Amine) Res_Ethyl_Process Use Ethyl Analog (Process Safety/Storage) Q2->Res_Ethyl_Process No (Standard)

Figure 2: Decision matrix for selecting between Methyl and this compound based on end-use requirements.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.). Wiley.

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text on ester hydrolysis mechanisms ).
  • Larhed, M., & Hallberg, A. (2002). Microwave-Promoted Aminocarbonylation of Aryl Chlorides.Journal of Organic Chemistry, 67(2), 200–209. (Demonstrates reactivity trends of amino acid esters).

  • Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives.Chemical Reviews, 60(1), 53–113.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.